3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
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Description
3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications
Anti-arrhythmic Activity
Compounds incorporating elements such as thiazole, triazole, and piperidine have been explored for their anti-arrhythmic properties. A study by Abdel‐Aziz et al. (2009) delved into the synthesis and evaluation of some piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, demonstrating significant anti-arrhythmic activity for some of the synthesized compounds. This suggests potential cardiovascular applications for similar compounds in drug discovery and development processes (Abdel‐Aziz, B. F. Abdel-Wahab, M. El-Sharief, & Mohamed M. Abdulla, 2009).
Antimicrobial Activity
Research by Patel, Agravat, and Shaikh (2011) into new pyridine derivatives incorporating benzothiazoles and piperazine showed variable and modest antimicrobial activities against investigated strains of bacteria and fungi. The structural incorporation of benzothiazole and piperazine moieties into a compound might confer it with potential as a lead in antimicrobial drug research, highlighting the relevance of such structures in combating microbial resistance (Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Anticancer Properties
Compounds featuring benzimidazole, triazole, and piperidine frameworks have been subjected to molecular docking studies to assess their potential as inhibitors of cancer-related targets. A study by Karayel (2021) focused on the anti-cancer properties of various benzimidazole derivatives bearing the 1,2,4-triazole moiety, employing density functional theory and molecular docking to elucidate the mechanism behind their anti-cancer properties. Such studies underscore the importance of these structural motifs in the design of new anticancer agents (Karayel, 2021).
Enzyme Inhibition
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, as detailed in a study by Pancholia et al. (2016), has been identified as a new anti-mycobacterial chemotype. The research demonstrated the synthesis and biological evaluation of benzo[d]thiazole-2-carboxamides for their anti-tubercular activity and enzyme inhibition potential, indicating the utility of such compounds in addressing infectious diseases and enzymatic regulation (Pancholia, Tejas M. Dhameliya, P. Shah, et al., 2016).
Properties
IUPAC Name |
5-[1-(1,3-benzothiazole-6-carbonyl)piperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-29-10-9-25-21(28)26(16-5-6-16)19(23-25)15-3-2-8-24(12-15)20(27)14-4-7-17-18(11-14)30-13-22-17/h4,7,11,13,15-16H,2-3,5-6,8-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZOSPBXCZMENZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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